molecular formula C23H19N3O3 B2374256 5-(Benzylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931967-97-4

5-(Benzylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2374256
M. Wt: 385.423
InChI Key: OPXYKIWEPCAGAM-UHFFFAOYSA-N
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Description

5-(Benzylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and an oxazole ring, which makes it an interesting molecule to study.

Scientific Research Applications

Synthesis and Characterization

5-(Benzylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is involved in complex organic synthesis processes, demonstrating the versatility and reactivity of furan derivatives in chemical synthesis. For instance, Palmieri et al. (2010) described an efficient two-step sequence for synthesizing 2,5-disubstituted furan derivatives from functionalized nitroalkanes, showcasing the potential use of furan compounds in pharmaceutical synthesis, such as the total synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), an important pharmaceutical target (Palmieri, Gabrielli, & Ballini, 2010). Similarly, Halim and Ibrahim (2022) conducted synthesis and spectral analysis on novel furan compounds, providing insights into the quantum studies, NLO, and thermodynamic properties, which are crucial for understanding the molecular structure and reactivity of such complex molecules (Halim & Ibrahim, 2022).

Inhibition and Antimicrobial Activities

Furan derivatives have been explored for their potential in inhibiting specific enzymes and microbial growth. Alnabulsi et al. (2018) evaluated analogues of furan-amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Their study highlighted the structural activity relationship and provided a basis for the development of furan-based inhibitors (Alnabulsi et al., 2018). Another study by Al‐Azmi and Mahmoud (2020) focused on the antimicrobial activities of novel furan compounds, contributing to the search for new antimicrobial agents in combating resistant microbial strains (Al‐Azmi & Mahmoud, 2020).

Advanced Material Applications

The study by Yu et al. (2017) on compounds based on furazan derivatives emphasized the development of insensitive energetic materials, indicating the broader applications of furan compounds beyond pharmaceuticals, extending to materials science, particularly in creating stable and insensitive energetic compounds (Yu et al., 2017).

properties

IUPAC Name

5-(benzylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16-7-9-18(10-8-16)27-15-19-11-12-21(28-19)23-26-20(13-24)22(29-23)25-14-17-5-3-2-4-6-17/h2-12,25H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXYKIWEPCAGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

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